4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole
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Overview
Description
4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrimidine ring with an isoindole framework, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, which is then coupled with an isoindole precursor. The key steps include:
Formation of 2-Methylpyrimidine-4-carbaldehyde: This can be achieved through the reaction of 2-methylpyrimidine with a formylating agent under controlled conditions.
Synthesis of Isoindole Precursor: The isoindole framework can be synthesized via cyclization reactions involving suitable starting materials such as phthalic anhydride and amines.
Coupling Reaction: The final step involves the coupling of 2-methylpyrimidine-4-carbaldehyde with the isoindole precursor using a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole: can be compared with other pyrimidine and isoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3aR,4R,7aS)-4-[(2-methylpyrimidin-4-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-10-16-6-5-13(17-10)7-11-3-2-4-12-8-15-9-14(11)12/h5-6,11-12,14-15H,2-4,7-9H2,1H3/t11-,12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAKOCSMKQQMP-YRGRVCCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CC2CCCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)C[C@H]2CCC[C@H]3[C@@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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